4-methoxy-1-(2-methoxyethyl)-1H-Indole
Description
4-Methoxy-1-(2-methoxyethyl)-1H-indole is a substituted indole derivative characterized by:
- Methoxy group at position 4 of the indole ring.
- 2-Methoxyethyl group attached to the nitrogen atom at position 1.
This compound is part of a broader class of indole derivatives, which are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structural features, such as the electron-donating methoxy groups and flexible 2-methoxyethyl chain, influence its physicochemical and pharmacological behavior.
Properties
CAS No. |
1313043-04-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-methoxy-1-(2-methoxyethyl)indole |
InChI |
InChI=1S/C12H15NO2/c1-14-9-8-13-7-6-10-11(13)4-3-5-12(10)15-2/h3-7H,8-9H2,1-2H3 |
InChI Key |
CBEWVVDQJYCFAW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(2-methoxyethyl)-1H-Indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or phenylhydrazine.
Side Chain Introduction: The 2-methoxyethyl side chain can be introduced via alkylation reactions, where the indole nitrogen is alkylated using 2-methoxyethyl chloride or bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(2-methoxyethyl)-1H-Indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the indole ring using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-methoxylated or hydrogenated indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
4-methoxy-1-(2-methoxyethyl)-1H-Indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(2-methoxyethyl)-1H-Indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy groups can influence its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- N1 substituents : The 2-methoxyethyl group enhances solubility in polar solvents compared to bulkier groups like benzyl (e.g., 3y) .
- C3 modifications : Thiazole-thiophene or carboxylic acid groups introduce steric and electronic effects that alter binding to biological targets (e.g., BACE1 inhibition in ) .
2.2. Physicochemical Properties
Analysis :
SAR Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
